molecular formula C20H22N2O3 B2566118 Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate CAS No. 1235008-11-3

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate

Cat. No.: B2566118
CAS No.: 1235008-11-3
M. Wt: 338.407
InChI Key: VWJHVRGMLIKCHS-UHFFFAOYSA-N
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Description

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate is a synthetic piperidine derivative designed for research applications. This compound features a carbamate moiety (phenyl carboxylate) and a benzamidomethyl side chain, a molecular architecture often explored in medicinal chemistry for modulating biological targets . Piperidine-based compounds are of significant interest in early-stage drug discovery, with research indicating their potential in developing therapies for various conditions, including metabolic diseases and cancer . The structural components of this molecule suggest it could be utilized as a key intermediate or building block in organic synthesis. Researchers employ such compounds to construct more complex molecular frameworks, including macrocyclic structures, which are valuable for probing protein-protein interactions and other challenging biological targets . Its specific physicochemical and biochemical properties would require characterization by qualified researchers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl 4-(benzamidomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(17-7-3-1-4-8-17)21-15-16-11-13-22(14-12-16)20(24)25-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJHVRGMLIKCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cancer Treatment

One of the primary applications of Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate is in cancer therapy, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer treatment strategies that target DNA repair mechanisms in cancer cells.

  • Mechanism of Action : The compound acts by inhibiting PARP enzymes, which play a significant role in repairing DNA damage. By blocking these enzymes, the compound can enhance the effectiveness of DNA-damaging agents used in chemotherapy, leading to increased cancer cell death .
  • Clinical Relevance : Studies have shown that compounds similar to this compound exhibit potent activity against PARP1, with IC50 values in the nanomolar range. This suggests that it could be developed further for use in combination therapies with traditional chemotherapy agents .

Pain Management

Research has also indicated potential applications of this compound in pain management, particularly concerning neuropathic pain.

  • Agonistic Activity : Compounds based on the piperidine scaffold have been designed to target mu-opioid receptors, which are critical in mediating pain relief. The structure of this compound allows it to act as an agonist at these receptors, providing analgesic effects .
  • Preclinical Studies : In animal models, piperidine derivatives have demonstrated significant efficacy in reducing pain responses, suggesting that this compound could be further investigated as a novel analgesic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound.

Structural FeatureEffect on ActivityReference
Piperidine RingEssential for receptor binding and activity
Benzamide SubstituentEnhances potency against PARP enzymes
Phenyl GroupImproves lipophilicity and cellular uptake

PARP Inhibition Studies

A study focused on optimizing benzimidazole derivatives revealed that modifications to the piperidine scaffold significantly enhanced PARP inhibitory activity. The findings indicated that specific substitutions led to improved binding affinity and selectivity towards PARP1, supporting the potential for further development of related compounds like this compound .

Neuropathic Pain Models

In preclinical trials involving neuropathic pain models, derivatives similar to this compound exhibited notable analgesic properties. These studies highlighted the compound's ability to modulate pain pathways effectively and suggested its viability as a therapeutic option for chronic pain conditions .

Mechanism of Action

The mechanism of action of Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-1-Carboxylates with Aromatic Esters

  • Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1): Features a benzyl ester and a primary amine at the 4-position. The amine group increases reactivity (e.g., in cross-coupling reactions) but may reduce metabolic stability compared to the amide in the target compound.
  • Lacks the benzamidomethyl group, reducing hydrogen-bonding capacity .

Piperidine-1-Carboxylates with Heterocyclic or Bulky Substituents

  • tert-Butyl 4-(2-acetyl-5-fluorophenyl)piperidine-1-carboxylate (Compound 28):

    • A fluorine-substituted acetylphenyl group at the 4-position increases lipophilicity.
    • The tert-butyl ester offers steric protection against esterase degradation, contrasting with the phenyl ester in the target compound .
  • 5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl]-3H-oxazol-2-one (Compound 31c):

    • Incorporates an oxazolone ring, enabling covalent interactions with biological targets.
    • The methyl group on the piperidine ring may alter binding pocket accessibility compared to the benzamidomethyl group .

Piperidine-1-Carboxylates with Sulfonamide or Sulfamoyl Groups

  • (3,5-Dichlorophenyl)methyl 4-{[4-(sulfamoylamino)phenyl]carbamoyl}piperidine-1-carboxylate (Compound 1): Sulfamoyl and dichlorophenyl groups enhance target affinity through halogen bonding and sulfonamide-protein interactions.

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Implications Reference
This compound 4-benzamidomethyl, phenyl ester ~326.36 (estimated) Polar amide enhances H-bonding; moderate lipophilicity -
Benzyl 4-aminopiperidine-1-carboxylate 4-amino, benzyl ester 246.29 Reactive amine; limited toxicity data
Compound 31c 4-(oxazolone-fluorophenyl), methyl ~332.34 Covalent binding potential; higher MW
Compound 1 (dichlorophenyl-sulfamoyl) Dichlorophenyl, sulfamoyl ~480.32 Halogen/sulfonamide interactions; high MW

Biological Activity

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of piperidine derivatives, which are known for their significant pharmacological properties. The structure of this compound can be depicted as follows:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound can be synthesized through a series of chemical reactions involving piperidine and benzamide derivatives. The synthesis typically employs methods such as amide formation and carboxylate esterification.

Biological Activities

1. Anticancer Activity:
Research indicates that piperidine derivatives, including this compound, exhibit notable anticancer properties. A study demonstrated that similar compounds showed significant inhibition of cancer cell proliferation in various human cancer cell lines, including breast and ovarian cancers. The IC50 values reported for related piperidine compounds ranged from 19.9 to 75.3 µM, suggesting moderate potency against these cancer types .

2. Enzyme Inhibition:
Piperidine derivatives are often evaluated for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, some studies have highlighted the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells. Compounds structurally related to this compound have shown promising PARP inhibition with IC50 values in the low nanomolar range .

3. Antimicrobial Activity:
Another area of interest is the antimicrobial potential of this compound class. Research on related piperidine derivatives has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that modifications on the piperidine scaffold can enhance antibacterial activity.

Data Tables

The following table summarizes key biological activities and their corresponding IC50 or MIC values for compounds related to this compound:

Activity Compound IC50/MIC Value Reference
Anticancer (Breast)Piperidine derivative19.9 - 75.3 µM
PARP InhibitionBenzimidazole derivative2.6 nM
AntimicrobialPiperidine derivative3.12 µg/mL (S. aureus)

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on breast cancer cell lines, a series of piperidine derivatives were tested for their cytotoxic effects. The results indicated that compounds with a benzamide substitution exhibited enhanced antiproliferative activity compared to their non-substituted counterparts, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Enzyme Targeting
A recent investigation into the inhibition of PARP by piperidine derivatives revealed that certain structural features significantly influenced potency. The study showed that introducing specific substituents on the benzamide moiety improved binding affinity to the enzyme's active site, thus enhancing inhibitory activity .

Q & A

Q. What are the recommended synthetic routes for Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate?

The synthesis typically involves coupling a piperidine derivative with benzyl chloroformate under basic conditions. For example:

  • Step 1 : React 4-(benzamidomethyl)piperidine with benzyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2 : Purify the product via column chromatography or recrystallization to achieve >98% purity .
  • Key reagents : Benzyl chloroformate, TEA, DCM.
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine to chloroformate) and monitor reaction progress via TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm structural integrity by matching ¹H and ¹³C NMR peaks to literature values. For example, aromatic protons should appear at δ 7.2–7.4 ppm, and the piperidine ring protons between δ 1.2–3.5 ppm .
  • HRMS : Validate molecular weight (e.g., [M+Na]+ calculated 360.1570, observed 360.1564) .
  • HPLC : Assess purity (>98%) using a C18 column with methanol/water (65:35) mobile phase .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Storage : Keep at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the carboxylate ester .
  • Handling : Use gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Stability : Monitor for decomposition (e.g., color changes or precipitate formation) using FT-IR to detect ester bond degradation (C=O stretch at ~1700 cm⁻¹) .

Q. What solvents and formulations are suitable for preparing stock solutions of this compound?

  • Solubility : The compound dissolves in DMSO (10–30 mM) or ethanol (limited solubility). Avoid aqueous buffers unless co-solvents (e.g., Tween-80) are used .
  • Stock preparation : For in vitro studies, prepare 10 mM solutions in DMSO and store aliquots at -20°C to prevent freeze-thaw degradation .

Q. How can researchers confirm the absence of toxic byproducts during synthesis?

  • LC-MS : Screen for unreacted starting materials (e.g., residual benzyl chloroformate) and byproducts like benzyl alcohol .
  • Toxicology screening : Use Ames tests or cell viability assays (e.g., HepG2 cells) to rule out mutagenicity or cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

  • Catalyst screening : Test bases like DBU or DMAP for enhanced nucleophilicity of the piperidine nitrogen .
  • Solvent effects : Compare polar aprotic solvents (e.g., THF vs. DMF) to improve reaction kinetics. DMF may increase yields by stabilizing intermediates .
  • Temperature control : Reflux at 40–50°C (instead of room temperature) accelerates reaction completion while minimizing side reactions .

Q. How should contradictory NMR data be analyzed to resolve structural ambiguities?

  • 2D NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing benzyl vs. piperidine methylene groups) .
  • Deuterated solvents : Switch from CDCl₃ to DMSO-d₆ to resolve broad peaks caused by hydrogen bonding .
  • Impurity profiling : Compare experimental ¹³C NMR with computational predictions (e.g., ChemDraw) to identify contaminants .

Q. What strategies mitigate toxicity concerns during in vivo studies?

  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating based on body weight and organ histology .
  • Formulation : Use lipid-based nanoparticles to improve bioavailability and reduce hepatic exposure .
  • Metabolite tracking : Use LC-MS/MS to monitor hydrolysis products (e.g., benzyl alcohol) in plasma and urine .

Q. How can researchers scale up synthesis while maintaining purity?

  • Continuous flow chemistry : Implement microreactors to control exothermic reactions and reduce batch-to-batch variability .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective large-scale production .
  • Quality control : Validate purity at each step using inline FT-IR and automated HPLC .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with piperidine-binding pockets) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with IC₅₀ values from enzyme inhibition assays .
  • DFT calculations : Predict stability of intermediates (e.g., tetrahedral oxyanion during ester hydrolysis) to guide synthetic modifications .

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